molecular formula C6H7NO2S B084868 (2-Methyl-1,3-thiazol-4-yl)acetic acid CAS No. 13797-62-1

(2-Methyl-1,3-thiazol-4-yl)acetic acid

Cat. No. B084868
CAS RN: 13797-62-1
M. Wt: 157.19 g/mol
InChI Key: RJCFWJNYLJRLRC-UHFFFAOYSA-N
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Description

“(2-Methyl-1,3-thiazol-4-yl)acetic acid” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular formula of this compound is C7H9NO2S2 .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,3-thiazol-4-yl)acetic acid” can be represented by the SMILES string O=C(O)CSCC1=CSC(C)=N1 . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a thiazole ring (CSCC1=CSC©=N1) via a methylene group (CH2).


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methyl-1,3-thiazol-4-yl)acetic acid” are not fully detailed in the sources retrieved. The compound is known to be a solid , and its molecular weight is 203.28 .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, which include “(2-Methyl-1,3-thiazol-4-yl)acetic acid”, have been found to exhibit antioxidant properties . These compounds can help neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process.

Analgesic and Anti-inflammatory Applications

Thiazole compounds have also been studied for their analgesic (pain-relieving) and anti-inflammatory effects . This suggests potential applications in the treatment of conditions characterized by pain and inflammation, such as arthritis.

Antimicrobial and Antifungal Applications

Some thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that “(2-Methyl-1,3-thiazol-4-yl)acetic acid” could potentially be used in the development of new antimicrobial and antifungal agents.

Antiviral Applications

Thiazole compounds have shown potential as antiviral agents . This opens up possibilities for the use of “(2-Methyl-1,3-thiazol-4-yl)acetic acid” in the treatment of viral infections.

Neuroprotective Applications

Thiazole derivatives have been found to exhibit neuroprotective effects . This suggests that “(2-Methyl-1,3-thiazol-4-yl)acetic acid” could potentially be used in the treatment of neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease.

Antitumor or Cytotoxic Applications

Thiazole compounds have been studied for their antitumor and cytotoxic effects . This suggests potential applications in cancer treatment.

Safety and Hazards

“(2-Methyl-1,3-thiazol-4-yl)acetic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCFWJNYLJRLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357595
Record name (2-methyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-thiazol-4-yl)acetic acid

CAS RN

13797-62-1
Record name (2-methyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1,3-thiazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepare a solution of (2-methylthiazol-4-yl)acetic acid ethyl ester (17 g, 92 mmol) in tetrahydrofuran/water (1:1, 400 mL). Add potassium hydroxide (10.3 g, 184 mmol). Stir the reaction at room temperature for 1 hour. Concentrate the solution in vacuo to remove the tetrahydrofuran then acidify with 1N HCl. Extract the aqueous solution with CHCl3. Wash the resulting organic phase with brine (200 mL), dry (Na2SO4), filter and concentrate in vacuo to afford (2-methylthiazol-4-yl)acetic acid (11.3 g) as a solid. 1H NMR (CDCl3) δ 7.00 (s, 1H), 3.85 (s, 2H), 2.71 (s, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

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